4-[Chloro(3,4-dimethoxyphenyl)methylidene]oxolane-2,3,5-trione
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Overview
Description
4-[Chloro(3,4-dimethoxyphenyl)methylidene]oxolane-2,3,5-trione is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and an oxolane-2,3,5-trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Chloro(3,4-dimethoxyphenyl)methylidene]oxolane-2,3,5-trione typically involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetic acid under acidic conditions to form the intermediate this compound. This intermediate is then subjected to cyclization to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Chloro(3,4-dimethoxyphenyl)methylidene]oxolane-2,3,5-trione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Chloro(3,4-dimethoxyphenyl)methylidene]oxolane-2,3,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 4-Chloro-3,5-dimethylphenol
- 4-Chloro-2,5-dimethoxyamphetamine
- 4-Chloro-3,5-dimethoxybenzaldehyde
Comparison: 4-[Chloro(3,4-dimethoxyphenyl)methylidene]oxolane-2,3,5-trione is unique due to its oxolane-2,3,5-trione moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.
Properties
CAS No. |
62848-97-9 |
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Molecular Formula |
C13H9ClO6 |
Molecular Weight |
296.66 g/mol |
IUPAC Name |
4-[chloro-(3,4-dimethoxyphenyl)methylidene]oxolane-2,3,5-trione |
InChI |
InChI=1S/C13H9ClO6/c1-18-7-4-3-6(5-8(7)19-2)10(14)9-11(15)13(17)20-12(9)16/h3-5H,1-2H3 |
InChI Key |
GVEYIDVYYLLGJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(=O)C(=O)OC2=O)Cl)OC |
Origin of Product |
United States |
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